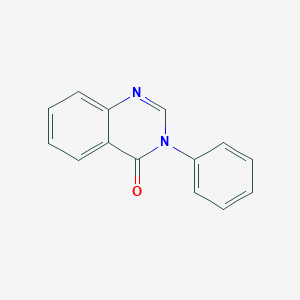

3-Phenylquinazolin-4(3h)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

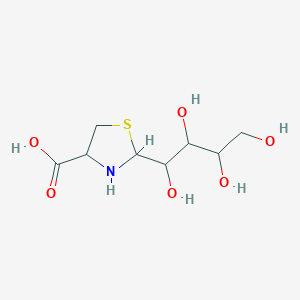

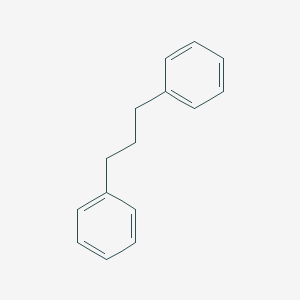

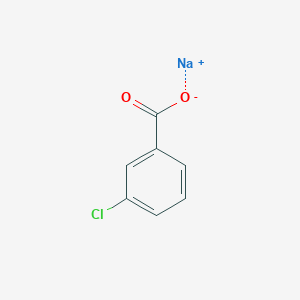

3-Phenylquinazolin-4(3h)-one is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

3-Phenylquinazolin-4(3h)-one can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) .Molecular Structure Analysis

The structures of the target compounds were characterized using 1 H-NMR, 13 C-NMR, LC–MS, and elemental analyses .Chemical Reactions Analysis

The reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) produces 2-phenylquinazoline-4(3h)-one derivatives .Physical And Chemical Properties Analysis

3-Phenylquinazolin-4(3h)-one is a solid compound that is stored at room temperature in an inert atmosphere . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Field:

Medicinal chemistry and drug discovery.

3-Phenylquinazolin-4(3H)-one

exhibits promising pharmacological properties, making it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel drugs targeting specific diseases.

Methods and Experimental Procedures:

- Synthesis : Chemists synthesize 3-phenylquinazolin-4(3H)-one using various methods, such as cyclization reactions or palladium-catalyzed three-component reactions .

Results and Outcomes:

Organic Synthesis and Catalysis

Field:

Organic synthesis and catalysis.

Summary:

3-Phenylquinazolin-4(3H)-one serves as a versatile building block in organic synthesis. Its reactivity allows for diverse transformations.

Methods and Experimental Procedures:

- Transition-Metal Catalysis : Researchers employ transition-metal catalysts to functionalize the quinazolinone core. These reactions include N-arylation, annulative π-extension, and C–H fluorination .

Results and Outcomes:

Luminescent Materials

Field:

Materials science and luminescent materials.

Summary:

Certain derivatives of 3-phenylquinazolin-4(3H)-one exhibit luminescent properties, making them useful for optoelectronic applications.

Methods and Experimental Procedures:

Results and Outcomes:

These are just a few examples, but 3-Phenylquinazolin-4(3H)-one continues to inspire research across multiple disciplines. Its versatility and unique properties make it an exciting compound for scientific exploration . If you’d like more details on any specific application, feel free to ask!

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIHFZPSLVDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354859 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylquinazolin-4(3h)-one | |

CAS RN |

16347-60-7 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)